A Comprehensive Spectroscopic Analysis of 2-Iodo-6-isopropoxyphenol: A Technical Guide
A Comprehensive Spectroscopic Analysis of 2-Iodo-6-isopropoxyphenol: A Technical Guide
An In-depth Technical Guide
Topic: Spectroscopic Data for 2-Iodo-6-isopropoxyphenol Audience: Researchers, scientists, and drug development professionals.
Executive Summary: 2-Iodo-6-isopropoxyphenol is a substituted phenolic compound with potential applications in organic synthesis and medicinal chemistry. Unambiguous structural confirmation is paramount for its use in any research or development context. This guide provides a detailed examination of the expected spectroscopic signature of 2-Iodo-6-isopropoxyphenol using a multi-technique approach. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from structurally related compounds and foundational spectroscopic principles, this document serves as an expert resource for the identification, characterization, and quality control of this molecule.
Molecular Structure and Spectroscopic Overview
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-Iodo-6-isopropoxyphenol (CAS No. 1243280-95-6) is a trisubstituted benzene ring featuring a hydroxyl (-OH) group, an isopropoxy (-OCH(CH₃)₂) group, and an iodine (-I) atom. The substituents are positioned at carbons 1, 2, and 6, leading to a specific pattern of aromatic protons.
The combination of these functional groups gives rise to a unique spectroscopic fingerprint that can be predicted and verified.
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NMR Spectroscopy will be instrumental in mapping the carbon-hydrogen framework, confirming the substitution pattern of the aromatic ring and the structure of the isopropoxy group.
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FT-IR Spectroscopy will identify the key functional groups, notably the characteristic O-H stretch of the phenol and the C-O bonds of the ether and phenol.
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Mass Spectrometry will confirm the molecular weight and elemental composition and provide insights into the molecule's fragmentation pathways.
Caption: Molecular structure of 2-Iodo-6-isopropoxyphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. The analysis of chemical shifts, coupling constants, and signal integrations provides a complete picture of the proton and carbon environments.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the isopropoxy group, and the phenolic hydroxyl group. The chemical shifts are influenced by the electronic effects of the substituents. The iodine atom exerts a deshielding effect, while the hydroxyl and isopropoxy groups are electron-donating.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic (H-4) | ~7.10 - 7.25 | t | 1H | Ar-H | Triplet due to coupling with H-3 and H-5. |
| Aromatic (H-3) | ~6.90 - 7.05 | dd | 1H | Ar-H | Doublet of doublets, coupled to H-4 and H-5. |
| Aromatic (H-5) | ~6.70 - 6.85 | dd | 1H | Ar-H | Doublet of doublets, coupled to H-4 and H-3. |
| Phenolic OH | ~5.5 - 6.5 | s (broad) | 1H | -OH | Broad singlet, exchangeable with D₂O. Position is concentration and solvent dependent. |
| Isopropoxy CH | ~4.40 - 4.60 | sept | 1H | -OCH (CH₃)₂ | Septet due to coupling with the six methyl protons. |
| Isopropoxy CH₃ | ~1.30 - 1.45 | d | 6H | -OCH(CH₃ )₂ | Doublet due to coupling with the single methine proton. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-1 | ~145 - 148 | C -OH | Quaternary carbon, deshielded by the attached oxygen. |
| C-2 | ~144 - 147 | C -O-iPr | Quaternary carbon, deshielded by the attached ether oxygen. |
| C-6 | ~85 - 90 | C -I | Quaternary carbon, shielded by the "heavy atom effect" of iodine. |
| C-4 | ~129 - 132 | Ar-C H | Aromatic methine carbon. |
| C-3 | ~122 - 125 | Ar-C H | Aromatic methine carbon. |
| C-5 | ~115 - 118 | Ar-C H | Aromatic methine carbon. |
| Isopropoxy CH | ~70 - 73 | -OC H(CH₃)₂ | Aliphatic methine carbon attached to oxygen. |
| Isopropoxy CH₃ | ~21 - 23 | -OCH(C H₃)₂ | Aliphatic methyl carbons. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy. This standard procedure is applicable for a typical 400 MHz or 500 MHz spectrometer.
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Sample Preparation:
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Accurately weigh 5-10 mg of 2-Iodo-6-isopropoxyphenol.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube.
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Instrument Setup:
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Insert the sample into the spectrometer's magnet.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the line shape of a known solvent peak.
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¹H NMR Acquisition:
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Acquire a standard single-pulse ¹H spectrum.
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Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
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Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
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Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Switch the probe to the ¹³C channel.
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
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Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Perform baseline correction to obtain a flat baseline.
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Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integrate the ¹H signals and pick all peaks in both spectra.
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Caption: Standard workflow for NMR data acquisition and processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Vibrational Frequencies
The IR spectrum of 2-Iodo-6-isopropoxyphenol will be dominated by absorptions from the O-H and C-H bonds, as well as C-O and aromatic C=C bonds. The data for related compounds like 2-isopropoxyphenol and 2-iodophenol support these assignments.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3500 - 3300 | Strong, Broad | O-H Stretch | Phenolic -OH |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Isopropoxy) |
| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl-O (Phenol & Ether) |
| ~1120 | Strong | C-O Stretch | Alkyl-O (Ether) |
Experimental Protocol for FT-IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
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Instrument Preparation:
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Ensure the ATR crystal (typically diamond or germanium) is clean.
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Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.
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Sample Analysis:
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Place a small amount (a single drop if liquid, or a few milligrams of solid) of 2-Iodo-6-isopropoxyphenol directly onto the ATR crystal.
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Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
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Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
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Data Processing:
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The software will automatically perform the background subtraction.
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Label the significant peaks corresponding to the key functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, by extension, the molecular formula of a compound. It also reveals structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum
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Molecular Formula: C₉H₁₁IO₂
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Monoisotopic Mass: 277.9804 g/mol
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Molecular Ion Peak (M⁺˙): A strong peak is expected at an m/z (mass-to-charge ratio) of approximately 278.
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Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not produce a complex isotopic pattern for the molecular ion itself, but its fragments will be characteristic.
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Key Fragmentation Patterns:
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Loss of Isopropyl Group: A significant fragment at [M - 43]⁺ corresponding to the loss of the isopropyl radical (•CH(CH₃)₂).
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Loss of Propene: A fragment at [M - 42]⁺ resulting from a McLafferty-type rearrangement and loss of propene (CH₂=CHCH₃).
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Loss of Iodine: A fragment at [M - 127]⁺ corresponding to the loss of the iodine radical.
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Experimental Protocol for LC-MS Analysis (ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols, often coupled with liquid chromatography (LC) for sample introduction.
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Sample Preparation:
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Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.
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Instrument Setup:
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The LC system is set up to deliver a constant flow of mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid to promote ionization).
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The mass spectrometer is calibrated using a known standard.
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Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte. The instrument can be run in both positive and negative ion modes to detect [M+H]⁺ or [M-H]⁻, respectively.
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Data Acquisition:
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Inject a small volume (1-5 µL) of the sample solution into the LC-MS system.
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Acquire mass spectra across a relevant m/z range (e.g., 50-500). High-resolution mass spectrometers (like Orbitrap or TOF) are used to determine the exact mass to four decimal places, which is critical for formula confirmation.
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Data Analysis:
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Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).
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Use the instrument software to calculate the elemental composition from the high-resolution mass.
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Analyze the other peaks in the spectrum to identify characteristic fragment ions.
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Conclusion
The structural integrity of a compound like 2-Iodo-6-isopropoxyphenol is definitively established not by a single piece of data, but by the cohesive narrative told by multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the H-C framework, FT-IR confirms the presence of essential functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. This guide outlines the expected data and the robust, self-validating protocols required to obtain it, providing researchers and drug development professionals with a comprehensive framework for the unambiguous characterization of 2-Iodo-6-isopropoxyphenol.
References
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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PubChem. 2-Iodophenol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 2-Isopropoxyphenol. National Center for Biotechnology Information. Available at: [Link]
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National Institute of Standards and Technology. 2-Isopropoxyphenol. NIST Chemistry WebBook. Available at: [Link]
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National Institute of Standards and Technology. 2-Isopropoxyphenol. NIST Chemistry WebBook. Available at: [Link]
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Kanamori, T., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences, 56(5), 1319-23. Available at: [Link]
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National Institute of Standards and Technology. 2-Isopropoxyphenol. NIST Chemistry WebBook. Available at: [Link]
- Google Patents. Method of preparing 2, 4, 6-triiodophenol.
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Lin, C. H., et al. (2024). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Polymers, 16(2), 303. Available at: [Link]
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ResearchGate. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. Available at: [Link]
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Jusko, P., et al. (2022). Laboratory IR Spectra of the Ionic Oxidized Fullerenes C60O+ and C60OH+. The Journal of Physical Chemistry A, 126(10), 1630–1637. Available at: [Link]
